5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a compound belonging to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, an ethyl group, and a carboxamide group linked to an oxolan-2-ylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Substitution reactions: Introduction of the amino group and the ethyl group onto the pyrazole ring.
Formation of the carboxamide group: This involves the reaction of the pyrazole derivative with oxolan-2-ylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Alkyl or aryl substituted derivatives of the compound.
Scientific Research Applications
5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating receptors: Interacting with cellular receptors and altering their signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-ethyl-1H-pyrazole-3-carboxamide: Lacks the oxolan-2-ylmethyl moiety.
5-amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide: Contains a methyl group instead of an ethyl group.
5-amino-1-ethyl-N-[(tetrahydrofuran-2-yl)methyl]-1H-pyrazole-3-carboxamide: Contains a tetrahydrofuran ring instead of an oxolan ring.
Uniqueness
The presence of the oxolan-2-ylmethyl moiety in 5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide imparts unique properties to the compound, such as increased solubility and potential for specific biological interactions. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
5-amino-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-2-15-10(12)6-9(14-15)11(16)13-7-8-4-3-5-17-8/h6,8H,2-5,7,12H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVSTYBYGHOYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCC2CCCO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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